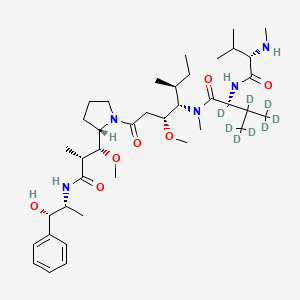

D8-Mmae

説明

特性

IUPAC Name |

(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1/i4D3,5D3,24D,33D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASWEROEPLKSEI-CMHCZSPYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H67N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D8-MMAE: A Technical Guide to its Mechanism of Action as a Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of D8-Monomethyl Auristatin E (D8-MMAE) as a potent tubulin inhibitor. This compound is the deuterated form of Monomethyl Auristatin E (MMAE), a synthetic antineoplastic agent widely used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3][4][5] The deuteration is intended to enhance its stability and pharmacokinetic profile, potentially improving its therapeutic index compared to standard MMAE. The core mechanism of action, however, remains identical to that of MMAE, which involves the disruption of microtubule dynamics, a critical process for cell division.

Molecular Mechanism of Tubulin Inhibition

MMAE exerts its potent cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting microtubule function, MMAE effectively halts mitosis, leading to cell death.

MMAE binds to tubulin at the vinca (B1221190) alkaloid binding site, located at the interface between α- and β-tubulin heterodimers. Specifically, the high-affinity binding site involves the β-tubulin subunit and the adjacent α-tubulin subunit of the next dimer in the protofilament. The MMAE molecule makes extensive contact with the H6-H7 loop on the β-tubulin subunit, with its amino-terminus projecting into the vinblastine (B1199706) binding site and its carboxy-terminal end extending towards the interdimer interface. This strategic positioning directly obstructs the longitudinal association of tubulin dimers, which is essential for microtubule elongation.

Caption: this compound binds to the Vinca domain at the α/β-tubulin interface.

Upon binding, MMAE inhibits the polymerization of tubulin into microtubules. It suppresses microtubule dynamics by reducing both the rate and extent of their growth and shortening phases. Studies have shown that MMAE binds to soluble tubulin heterodimers with a stoichiometry of approximately 1:1 and also binds with high affinity to the ends of pre-assembled microtubules. This interaction not only prevents the addition of new tubulin dimers but can also induce structural defects and promote the formation of curved tubulin aggregates, further destabilizing the microtubule network.

Cellular Consequences of Tubulin Inhibition

The disruption of the microtubule network by this compound triggers a cascade of cellular events, culminating in apoptosis. This process is typically initiated when this compound is released from its carrier antibody within a target cancer cell.

Caption: Cellular mechanism of this compound leading from ADC binding to apoptosis.

A functional mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. By preventing the formation of this structure, this compound causes cells to arrest in the G2/M phase of the cell cycle. This arrest is a direct consequence of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures chromosomes are correctly attached to the mitotic spindle before cell division proceeds.

Prolonged arrest at the G2/M phase due to microtubule disruption leads to a state known as mitotic catastrophe, which ultimately triggers programmed cell death, or apoptosis. The release of MMAE from an ADC within a target cell induces apoptosis, which is characterized by an increase in markers such as cleaved PARP.

Quantitative Data Summary

The potency of MMAE has been quantified through various in vitro assays. The data below summarizes key binding affinity and cytotoxic activity metrics from published studies.

| Parameter | Analyte | Value | Cell Line / Condition | Reference(s) |

| Binding Affinity (KD) | FI-MMAE to Tubulin | 291 nM | Fluorescence Polarization Assay | |

| FI-MMAF to Tubulin | 60 - 63 nM | Fluorescence Polarization Assay | ||

| 3H-MMAE to Tubulin Dimer | ~1.6 µM | Size Exclusion Chromatography | ||

| Cytotoxicity (IC50) | MMAE | ~2 nM | PC-3 & C4-2B Prostate Cancer Cells | |

| MMAE | 0.97 - 1.16 nM | Human Pancreatic Cancer Cell Lines | ||

| MMAE | 3.27 ± 0.42 nM | SKBR3 Breast Cancer Cells | ||

| MMAE | 4.24 ± 0.37 nM | HEK293 Kidney Cells | ||

| Oba01 (MMAE-ADC) | 4.79 - 347.55 nM | Human Pancreatic Cancer Cell Lines |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro and cell-based assays. Detailed methodologies for these experiments are provided below.

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering (turbidity) or fluorescence.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP (e.g., 100 mM).

-

Reaction Setup: In a pre-warmed 96-well plate, add tubulin solution to achieve a final concentration of 2-3 mg/mL.

-

Compound Addition: Add this compound or a vehicle control (e.g., DMSO) at various concentrations to the wells.

-

Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and, if required, a polymerization enhancer like glycerol.

-

Data Acquisition: Immediately place the plate in a spectrophotometer or fluorescence plate reader pre-warmed to 37°C. Measure absorbance at 340-350 nm or fluorescence intensity every 30-60 seconds for 60-90 minutes.

-

Analysis: Plot absorbance/fluorescence versus time. Inhibition of polymerization is observed as a decrease in the rate and final plateau of the curve compared to the vehicle control.

Caption: Workflow for an in vitro tubulin polymerization assay.

This method quantifies the DNA content of cells to determine their distribution across different phases of the cell cycle (G1, S, G2/M).

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., PC-3, C4-2B) in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Incubate on ice or at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells to remove ethanol and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Use analysis software to generate histograms of cell counts versus fluorescence intensity. Deconvolute the histograms to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

Caption: Workflow for cell cycle analysis by flow cytometry.

This technique uses fluorescently labeled antibodies to visualize the microtubule network within cells, allowing for the direct observation of drug-induced disruption.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or a vehicle control.

-

Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., 4% formaldehyde) to preserve cellular structures.

-

Permeabilization: Permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to enter the cell.

-

Blocking: Incubate the cells in a blocking buffer (e.g., PBS with bovine serum albumin) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., mouse anti-α-tubulin).

-

Secondary Antibody Incubation: Wash away the unbound primary antibody and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG).

-

Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium that may contain a nuclear counterstain like DAPI.

-

Microscopy: Visualize the microtubule network using a fluorescence or confocal microscope. Disruption of the network, characterized by depolymerized tubulin and disorganized structures, can be observed in treated cells compared to the well-defined filamentous network in control cells.

Caption: Workflow for immunofluorescence staining of microtubules.

References

An In-depth Technical Guide to D8-Mmae and its Distinction from MMAE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, and its deuterated counterpart, D8-Mmae. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of their core properties, mechanisms of action, and the critical differences between them. This document includes a summary of quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds in the context of cancer research and antibody-drug conjugate (ADC) development.

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic and highly potent cytotoxic agent derived from the natural product dolastatin 10.[1] Due to its extreme potency, MMAE is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), where it serves as a payload delivered specifically to cancer cells, thereby minimizing systemic toxicity.[1][2] this compound is a deuterated form of MMAE, in which eight hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution is primarily intended to enhance its metabolic stability and alter its pharmacokinetic profile, making it a valuable tool in research and potentially for therapeutic applications.[3][4] This guide will explore the fundamental characteristics of both molecules, with a focus on their comparative properties and applications.

Core Properties and Chemical Structure

MMAE and this compound share the same core molecular structure, with the key difference being the presence of deuterium in this compound. This isotopic substitution increases the molecular weight of this compound and can influence its metabolic fate.

Chemical Structures

The chemical structure of MMAE is comprised of five amino acid residues. In this compound, eight hydrogen atoms are replaced by deuterium atoms.

MMAE Chemical Structure:

-

Systematic Name: (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide

-

Molecular Formula: C₃₉H₆₇N₅O₇

-

Molecular Weight: 717.98 g/mol

This compound Chemical Structure:

-

Systematic Name: (2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-3-(²H₃)methyl-N-methyl-2---INVALID-LINK--butanamide

-

Molecular Formula: C₃₉H₅₉D₈N₅O₇

-

Molecular Weight: 726.03 g/mol

Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of MMAE and this compound.

| Property | MMAE | This compound | Reference |

| Molecular Formula | C₃₉H₆₇N₅O₇ | C₃₉H₅₉D₈N₅O₇ | |

| Molecular Weight | 717.98 g/mol | 726.03 g/mol | |

| Appearance | Solid Powder | Solid Powder | |

| Solubility | Soluble in DMSO | Soluble in DMSO | |

| Primary Application | ADC Payload | Internal Standard for MMAE Quantification, Research Tool |

Mechanism of Action

Both MMAE and this compound function as highly potent microtubule inhibitors. Their mechanism of action is central to their cytotoxic effects on cancer cells.

-

Binding to Tubulin: MMAE/D8-Mmae binds to tubulin, the protein subunit of microtubules.

-

Inhibition of Polymerization: This binding disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

-

Cell Cycle Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, preventing cells from undergoing mitosis.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This involves the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).

Signaling Pathway of MMAE-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by MMAE, leading to apoptosis.

Caption: Signaling cascade of MMAE-induced apoptosis.

The Core Difference: The Role of Deuteration

The primary distinction between this compound and MMAE lies in the strategic replacement of hydrogen with deuterium. This modification is known as deuteration or heavy hydrogen labeling.

The Kinetic Isotope Effect

The C-D bond is stronger than the C-H bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.

Impact on Pharmacokinetics

The deuteration of this compound is intended to improve its pharmacokinetic properties:

-

Increased Metabolic Stability: By slowing down metabolism, deuteration can increase the half-life of the compound in the body.

-

Reduced Clearance: A slower metabolic rate can lead to reduced clearance of the drug from circulation.

-

Potentially Enhanced Efficacy: A longer half-life and reduced clearance can lead to prolonged exposure of the tumor to the cytotoxic agent, potentially enhancing its therapeutic effect.

While these are the theoretical advantages, specific quantitative data directly comparing the pharmacokinetics of this compound and MMAE in a therapeutic context is not extensively available in public literature. This compound is most commonly documented as an internal standard for the accurate quantification of MMAE in pharmacokinetic studies due to its similar chemical behavior and distinct mass.

Quantitative Data

In Vitro Cytotoxicity of MMAE

The following table presents a summary of the half-maximal inhibitory concentration (IC₅₀) values for MMAE in various human cancer cell lines. Data for this compound's cytotoxic activity is not widely published, as it is primarily used as an analytical standard.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |

Experimental Protocols

Synthesis of MMAE and this compound

General Synthesis of MMAE: The synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of protected amino acid and peptide fragments. A common strategy is a convergent synthesis where different fragments of the molecule are synthesized separately and then combined. A detailed protocol is beyond the scope of this guide but generally involves standard peptide coupling techniques, use of protecting groups, and purification by chromatography.

Synthesis of this compound: The synthesis of this compound follows the same principles as MMAE, with the incorporation of deuterated starting materials at the appropriate steps to achieve the desired isotopic labeling. Specific, detailed public protocols for the synthesis of this compound are not readily available, as it is often custom synthesized for use as an analytical standard.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the IC₅₀ of MMAE or this compound in a cancer cell line.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

96-well flat-bottom plates

-

MMAE or this compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of MMAE or this compound in culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Quantification of MMAE and this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of MMAE in biological samples using this compound as an internal standard.

Workflow Diagram:

Caption: General workflow for LC-MS/MS quantification of MMAE.

Procedure Outline:

-

Sample Preparation: Prepare biological samples (e.g., plasma, cell lysates, tissue homogenates).

-

Internal Standard Spiking: Add a known concentration of this compound to all samples, calibration standards, and quality controls.

-

Extraction: Perform protein precipitation (e.g., with acetonitrile) followed by solid-phase extraction to isolate the analytes.

-

LC-MS/MS Analysis: Inject the extracted samples into an LC-MS/MS system. Use a suitable column (e.g., C18) and mobile phase gradient for chromatographic separation. Monitor the specific mass transitions for MMAE and this compound.

-

Quantification: Generate a standard curve by plotting the peak area ratio of MMAE to this compound against the concentration of the calibration standards. Use this curve to determine the concentration of MMAE in the unknown samples.

Conclusion

MMAE is a well-established and highly potent cytotoxic agent that is a critical component of numerous successful ADCs. This compound, its deuterated analogue, serves as an invaluable tool for the accurate bioanalysis of MMAE due to its enhanced stability and distinct mass. The deuteration of this compound offers potential pharmacokinetic advantages that may be explored for therapeutic benefit, although its primary role in the current scientific literature is as a stable isotope-labeled internal standard. A thorough understanding of the properties and differences between these two molecules is essential for researchers in the field of oncology and ADC development. This guide provides a foundational understanding to aid in the design and interpretation of experiments involving these important compounds.

References

- 1. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. researchgate.net [researchgate.net]

Synthesis and Characterization of D8-Monomethyl Auristatin E: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of D8-Monomethyl auristatin E (D8-MMAE), a deuterated analog of the potent anti-mitotic agent Monomethyl auristatin E (MMAE). This compound is a critical tool in the development of antibody-drug conjugates (ADCs), primarily serving as an internal standard for pharmacokinetic and bioanalytical studies. This document details the synthetic route, experimental protocols, and characterization methods for this important compound.

Introduction

Monomethyl auristatin E (MMAE) is a synthetic analog of the natural product dolastatin 10, a powerful inhibitor of tubulin polymerization.[1] Its high cytotoxicity makes it an effective payload for ADCs, which selectively deliver the cytotoxic agent to cancer cells. This compound, in which eight hydrogen atoms are replaced by deuterium (B1214612), offers a stable, non-radioactive isotopic label. This mass shift allows for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, enabling accurate quantification of MMAE in complex biological matrices.[2][3] The deuteration is not intended to alter the biological activity but to provide a distinct mass signature for analytical purposes.[4]

Synthesis of D8-Monomethyl Auristatin E

The synthesis of this compound follows a convergent strategy analogous to the synthesis of MMAE, which involves the preparation of key fragments followed by sequential peptide couplings. The key modification for the synthesis of this compound is the incorporation of a deuterated amino acid precursor, specifically L-Valine-d8.

Synthetic Strategy Overview

The synthesis can be conceptually divided into three main stages:

-

Preparation of Deuterated and Non-deuterated Fragments: This involves the synthesis of the constituent amino acid derivatives, including the crucial deuterated N-methyl-L-valine-d8 fragment.

-

Sequential Peptide Coupling: The fragments are coupled in a specific order to assemble the pentapeptide backbone of this compound.

-

Purification and Deprotection: The final protected molecule is purified, and the protecting groups are removed to yield the final this compound product.

Detailed Experimental Protocols

2.2.1. Preparation of N-methyl-L-valine-d8

This protocol is adapted from standard N-methylation procedures for amino acids.

-

Materials: L-Valine-d8 (commercially available), Paraformaldehyde, Sodium cyanoborohydride, Methanol, 1N HCl, 1N NaOH, Diethyl ether.

-

Procedure:

-

Dissolve L-Valine-d8 in methanol.

-

Add paraformaldehyde and sodium cyanoborohydride to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH.

-

Extract the product with diethyl ether.

-

Dry the organic layer and concentrate to obtain N-methyl-L-valine-d8.

-

2.2.2. General Peptide Coupling Protocol (Example using HBTU/HOBt)

This is a representative protocol for the coupling of amino acid fragments. The specific fragments and protecting groups will vary at each step of the synthesis.

-

Materials: N-protected amino acid fragment (1 equivalent), Amino-deprotected fragment (1 equivalent), HBTU (1.1 equivalents), HOBt (1.1 equivalents), DIPEA (2.5 equivalents), DMF.

-

Procedure:

-

Dissolve the N-protected amino acid fragment, HBTU, and HOBt in DMF.

-

Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

-

Add the amino-deprotected fragment and DIPEA to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

-

2.2.3. Final Deprotection and Purification

-

Materials: Protected this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Preparative RP-HPLC system.

-

Procedure:

-

Dissolve the fully protected this compound in a solution of TFA in DCM (e.g., 20% TFA).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the crude product in a minimal amount of DMSO or a suitable solvent for HPLC.

-

Purify the crude this compound by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.

-

Lyophilize the pure fractions to obtain this compound as a white solid.

-

Characterization of D8-Monomethyl Auristatin E

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the final compound.

-

Instrumentation: Analytical HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Expected Outcome: A single major peak with purity >98%.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To confirm the molecular weight of the product.

-

Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

-

LC Conditions: Same as analytical HPLC.

-

MS Conditions: Positive ion mode, scanning a mass range of m/z 500-1000.

-

Expected Outcome: A prominent ion corresponding to [M+H]+ for this compound.

3.2.3. High-Resolution Mass Spectrometry (HRMS)

-

Purpose: To determine the exact mass and confirm the elemental composition.

-

Instrumentation: ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Expected Outcome: The measured mass should be within 5 ppm of the calculated exact mass for C39H59D8N5O7.

3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and the location of deuterium incorporation.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: DMSO-d6 or Methanol-d4.

-

Experiments: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC) as needed.

-

Expected Outcome: The 1H NMR spectrum will show the absence of signals corresponding to the deuterated positions in the valine and N-methylvaline residues. The 13C NMR will show signals for all carbons, though those bonded to deuterium may be broadened or show altered splitting patterns.

Quantitative Data Summary

The following tables summarize the expected quantitative data for synthesized this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C39H59D8N5O7 |

| Molecular Weight | 726.03 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥98% |

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z [M+H]+ |

| LC-MS | ESI+ | 727.6 |

| HRMS | ESI+ | Calculated: 726.58, Observed: within 5 ppm |

Table 3: Representative 1H NMR Data (400 MHz, DMSO-d6)

Note: Due to the complexity of the molecule and potential for rotamers, chemical shifts are approximate. The key diagnostic feature is the absence of signals at the deuterated positions.

| Proton Assignment | Expected Chemical Shift (ppm) |

| Aromatic Protons | 7.20 - 7.40 |

| Amide Protons | 7.00 - 8.50 |

| α-Protons | 3.50 - 5.00 |

| O-CH3 | 3.10 - 3.30 |

| N-CH3 | 2.80 - 3.00 |

| Aliphatic Protons | 0.80 - 2.50 |

| Valine-d8 Protons | Absent/Significantly Reduced |

Conclusion

The synthesis and characterization of D8-Monomethyl auristatin E are critical for the advancement of ADC research and development. The synthetic strategy, leveraging deuterated amino acid precursors, provides a reliable method for producing this essential internal standard. Rigorous characterization using a combination of chromatographic and spectroscopic techniques ensures the quality and suitability of this compound for its intended use in quantitative bioanalytical assays, ultimately supporting the development of safer and more effective cancer therapeutics.

References

- 1. bachem.com [bachem.com]

- 2. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

D8-MMAE for Antibody-Drug Conjugate Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D8-Monomethyl Auristatin E (D8-MMAE), a deuterated analogue of the potent microtubule inhibitor MMAE, for its application in the development of antibody-drug conjugates (ADCs). This document details the mechanism of action, provides key experimental protocols, and presents available data to inform researchers and drug development professionals in the field of targeted cancer therapy.

Introduction to this compound in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antimitotic agent, making it a widely used payload in ADCs.[1] However, its therapeutic window can be narrow. This compound is a deuterated form of MMAE, where eight hydrogen atoms are replaced with deuterium.[2] This isotopic substitution is designed to enhance the metabolic stability and pharmacokinetic profile of the molecule, potentially leading to reduced clearance and improved therapeutic efficacy compared to its non-deuterated counterpart.[2]

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

The cytotoxic effect of this compound, like MMAE, is initiated upon the internalization of the ADC and subsequent release of the payload within the target cancer cell. The mechanism unfolds through the following key steps:

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

-

Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where the linker connecting the antibody and this compound is cleaved by lysosomal proteases, such as Cathepsin B.

-

Microtubule Inhibition: Once released into the cytoplasm, this compound binds to tubulin, the building block of microtubules. This binding inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is crucial for cell division.[1]

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3] This apoptotic cascade involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, leading to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP).

Caption: Signaling pathway of this compound from ADC internalization to apoptosis induction.

Data Presentation

While the rationale for using this compound is to improve upon the pharmacokinetic and metabolic properties of MMAE, publicly available, direct head-to-head comparative quantitative data on the in vivo efficacy and pharmacokinetics of a this compound ADC versus its non-deuterated MMAE counterpart is limited. The following tables summarize representative data for MMAE-containing ADCs to provide a benchmark for expected performance.

Table 1: In Vitro Cytotoxicity of MMAE-ADCs in Various Cancer Cell Lines

| Cell Line | Cancer Type | ADC Target | IC50 (ng/mL) |

| Reh | Precursor B-cell ALL | CD22 | 143.3 |

| JM1 | Precursor B-cell ALL | CD22 | 211.0 |

| BxPC-3 | Pancreatic Cancer | Tissue Factor | 1.15 |

| HPAF-II | Pancreatic Cancer | Tissue Factor | 1.15 |

Data compiled from multiple sources.

Table 2: In Vivo Efficacy of MMAE-ADCs in Xenograft Models

| Xenograft Model | Cancer Type | ADC Target | Treatment Dose | Tumor Growth Inhibition (TGI) |

| BxPC-3 | Pancreatic Cancer | Tissue Factor | 20 mg/kg | Significant |

| PSN-1 | Pancreatic Cancer | Tissue Factor | 20 mg/kg | Significant |

| Primary Human Leukemia | Precursor B-cell ALL | CD22 | 7.5 mg/kg | Significant |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of this compound ADCs.

Antibody-D8-MMAE Conjugation

This protocol describes a typical workflow for conjugating this compound to a monoclonal antibody via a maleimide-containing linker.

References

The Biological Activity of D8-MMAE in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D8-Monomethyl auristatin E (D8-MMAE) is a deuterated analog of the potent antimitotic agent, monomethyl auristatin E (MMAE). MMAE, a synthetic derivative of the natural product dolastatin 10, is a key component in several clinically approved and investigational antibody-drug conjugates (ADCs).[1][2] Due to its high cytotoxicity, MMAE itself is not suitable for systemic administration.[1] However, when conjugated to a monoclonal antibody that targets a tumor-specific antigen, it can be delivered directly to cancer cells, minimizing off-target toxicity.[1] The deuteration of MMAE to create this compound is intended to enhance its metabolic stability and pharmacokinetic profile, potentially leading to improved therapeutic efficacy.[3] This technical guide provides an in-depth overview of the biological activity of this compound in cancer cell lines, drawing upon the extensive research conducted on its parent compound, MMAE.

Mechanism of Action

The primary mechanism of action for this compound, like MMAE, is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.

The process unfolds as follows:

-

Tubulin Binding: this compound binds to tubulin, the protein subunit of microtubules.

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network.

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules that is essential for chromosome segregation, causes the cell to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Biological Activity and Cytotoxicity

While specific quantitative data on the biological activity of this compound across a wide range of cancer cell lines is not extensively available in publicly accessible literature, its cytotoxic profile is expected to be comparable to or potentially greater than that of MMAE due to its enhanced stability. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for MMAE in various cancer cell lines, which can serve as a valuable reference for anticipating the activity of this compound.

Table 1: In Vitro Cytotoxicity of MMAE in Breast Cancer Cell Lines

| Cell Line | Description | IC50 (nM) |

| SKBR3 | HER2-positive | 3.27 ± 0.42 |

| MDA-MB-468 | Triple-negative | Data not specified |

| MDA-MB-453 | HER2-positive | Data not specified |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Table 2: In Vitro Cytotoxicity of MMAE in Non-Hodgkin Lymphoma Cell Lines

| Cell Line | Description | IC50 (nM) |

| DoHH2 | B-cell lymphoma | 0.099 - 1.348 |

| Granta-519 | Mantle cell lymphoma | 0.099 - 1.348 |

| Jurkat | T-cell lymphoma (CD22-) | >2.5 µg/ml |

Note: The Jurkat cell line, being CD22-negative, shows resistance to an anti-CD22 MMAE conjugate, highlighting the targeted nature of ADCs.

Table 3: In Vitro Cytotoxicity of MMAE in Lung Cancer Cell Lines

| Cell Line | Description | IC50 (nmol/L) |

| NCI-H524 | Small cell lung cancer (CD56+) | 19.24 |

| NCI-H526 | Small cell lung cancer (CD56+) | 5.23 |

| NCI-H69 | Small cell lung cancer (CD56+) | 0.32 |

| H125 | Non-small cell lung cancer | 7.37-8.04 ng/mL (as ADC) |

Note: The cytotoxicity of MMAE can be influenced by the expression level of the target antigen when delivered as an ADC.

Table 4: In Vitro Cytotoxicity of MMAE in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (nM) |

| BxPC-3 | 0.97 ± 0.10 |

| PSN-1 | 0.99 ± 0.09 |

| Capan-1 | 1.10 ± 0.44 |

| Panc-1 | 1.16 ± 0.49 |

Note: These values represent the mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include untreated and vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the viability against the log of the this compound concentration.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Propidium Iodide (PI) staining solution containing RNase A

-

70% ethanol

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound.

-

Harvesting and Fixation: Collect the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend in PI staining solution.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases.

-

Mandatory Visualization

References

The Impact of Deuteration on a Potent ADC Payload: A Technical Guide to the Pharmacokinetics and Metabolic Stability of D8-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolic stability of D8-MMAE, a deuterated form of the potent anti-tubulin agent, Monomethyl Auristatin E (MMAE). As the payload component of numerous antibody-drug conjugates (ADCs), understanding the disposition and metabolic fate of MMAE is critical for optimizing ADC design and predicting clinical outcomes. The strategic incorporation of deuterium (B1214612) in this compound is intended to favorably modulate its metabolic profile, potentially leading to an improved therapeutic window. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated pathways to support researchers in the field of targeted cancer therapy.

Introduction to this compound and the Role of Deuteration

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that inhibits cell division by disrupting microtubule dynamics.[1] Its cytotoxicity makes it an effective payload for ADCs, which are designed to selectively deliver potent drugs to cancer cells. This compound is a stable isotope-labeled version of MMAE where eight hydrogen atoms have been replaced with deuterium. This modification is not intended for therapeutic use itself but is a critical tool in pharmacokinetic studies as an internal standard for the accurate quantification of MMAE in biological matrices.[2]

The substitution of hydrogen with deuterium can significantly alter the metabolic stability of a molecule due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3] Consequently, deuteration at metabolically labile positions can slow down the rate of metabolism, leading to reduced clearance and potentially an extended half-life.[1][3] While specific comparative pharmacokinetic data for this compound is not extensively published, the deuteration is expected to enhance its metabolic stability compared to the non-deuterated form.

Pharmacokinetics of MMAE: A Proxy for this compound

Due to the limited availability of specific pharmacokinetic data for this compound, this section summarizes the known pharmacokinetic parameters of MMAE in preclinical models. These data serve as a valuable reference point for understanding the expected in vivo behavior of this compound, with the caveat that deuteration is likely to reduce its clearance.

In Vivo Pharmacokinetic Parameters of MMAE in Mice

A whole-body pharmacokinetic study of MMAE in tumor-bearing mice provides key insights into its distribution and elimination. Following intravenous administration, MMAE is rapidly cleared from the plasma but exhibits prolonged and extensive distribution in various tissues.

Table 1: Summary of In Vivo Pharmacokinetic Parameters of MMAE in Mice

| Parameter | Value | Unit | Reference |

| Clearance (CL) | 60 | mL/h | |

| Volume of Distribution (Vss) | 42 | mL | |

| Half-life (t½) | 2.5 | h | |

| Plasma AUC (0 to ∞) | 54.5 | ng·h/mL |

Data obtained from a study in tumor-bearing mice following a single intravenous dose of MMAE.

Tissue Distribution of MMAE

MMAE demonstrates extensive tissue distribution, with significantly higher concentrations observed in highly perfused organs compared to plasma. This wide distribution is a critical factor in both its efficacy and potential off-target toxicities.

Table 2: Tissue-to-Plasma AUC Ratios of MMAE in Mice

| Tissue | Tissue-to-Plasma AUC Ratio | Reference |

| Lung | > 20 | |

| Kidney | > 20 | |

| Heart | > 20 | |

| Liver | > 20 | |

| Spleen | > 20 | |

| Fat | 1.3 - 2.4 | |

| Pancreas | 1.3 - 2.4 | |

| Skin | 1.3 - 2.4 | |

| Bone | 1.3 - 2.4 | |

| Muscle | 1.3 - 2.4 | |

| Tumor | 8 |

AUC ratios represent the relative exposure of MMAE in tissues compared to plasma.

Metabolic Stability of this compound

The primary advantage of deuteration is the anticipated improvement in metabolic stability. In vitro assays are crucial for determining the susceptibility of a compound to metabolism and for predicting its in vivo clearance.

Expected Impact of Deuteration on Metabolic Stability

The deuteration in this compound is expected to slow down its metabolism, primarily mediated by CYP3A4/5 enzymes. This would translate to a longer in vitro half-life in liver microsomes or hepatocytes compared to MMAE. A comparative in vitro metabolic stability study would be the definitive method to quantify this advantage.

Table 3: Anticipated Comparative In Vitro Metabolic Stability

| Compound | Expected In Vitro Half-life (t½) | Expected Intrinsic Clearance (CLint) |

| MMAE | Shorter | Higher |

| This compound | Longer | Lower |

This table represents the expected qualitative differences based on the principles of the kinetic isotope effect.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable pharmacokinetic and metabolic stability data. The following sections outline standardized methodologies that can be adapted for the study of this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical study design for evaluating the pharmacokinetics of a test compound in mice.

Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow of an in vivo pharmacokinetic study.

Methodology:

-

Animal Models: Male CD-1 mice (n=3-5 per time point) are typically used. Animals are acclimated for at least one week before the study.

-

Dose Administration: this compound is formulated in a suitable vehicle (e.g., saline with 5% DMSO) and administered as a single intravenous bolus dose via the tail vein.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma samples are prepared by protein precipitation with acetonitrile (B52724) containing an internal standard (if this compound is the analyte, a different stable-isotope labeled compound would be used, or a structural analog). The concentration of this compound is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

Caption: Metabolic pathway of MMAE.

The metabolism of MMAE primarily involves oxidation and N-demethylation reactions catalyzed by CYP3A4/5. The resulting phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are more readily excreted. The majority of MMAE and its metabolites are eliminated through the feces via biliary excretion.

Conclusion

This compound serves as an indispensable tool for the precise bioanalysis of MMAE, a critical payload in the development of ADCs. The strategic deuteration in this compound is anticipated to confer enhanced metabolic stability, a key attribute for improving the pharmacokinetic profile of drug candidates. While direct comparative data for this compound is limited, the extensive pharmacokinetic and metabolic data available for MMAE provides a solid foundation for understanding its in vivo behavior. The experimental protocols and pathway visualizations presented in this guide are intended to equip researchers with the necessary information to design and execute robust studies to further elucidate the disposition of this compound and to leverage the benefits of deuteration in the development of next-generation ADCs.

References

In Vitro Cytotoxicity of D8-MMAE Payloads: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D8-Monomethyl Auristatin E (D8-MMAE) is the deuterated form of MMAE, a potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). The strategic replacement of hydrogen atoms with deuterium (B1214612) can enhance the metabolic stability and pharmacokinetic profile of the molecule, potentially leading to improved therapeutic efficacy of the ADC.[1] While this compound is predominantly utilized as an internal standard for the quantification of MMAE in preclinical and clinical studies via mass spectrometry, understanding its cytotoxic potential is crucial for a comprehensive evaluation of its biological activity.[2][3]

This technical guide provides a detailed overview of the in vitro cytotoxicity of auristatin payloads, with a focus on the methodologies and signaling pathways applicable to this compound. Due to the limited public availability of direct cytotoxicity data for this compound, this guide leverages the extensive research conducted on its non-deuterated counterpart, MMAE, to provide a robust framework for its evaluation.

Core Mechanism of Action: Microtubule Inhibition

This compound, like MMAE, functions as a highly potent microtubule inhibitor.[1] Upon entering a cancer cell, it binds to tubulin, the fundamental protein subunit of microtubules. This binding disrupts the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division. The inhibition of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[4]

Quantitative Cytotoxicity Data (MMAE)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the non-deuterated MMAE across various human cancer cell lines, as determined by in vitro cytotoxicity assays. These values provide a benchmark for the expected potency of auristatin-based payloads.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | |

| MDA-MB-468 | Breast Cancer | Not explicitly stated, but shown to be more sensitive than MDA-MB-453 | |

| MDA-MB-453 | Breast Cancer | Not explicitly stated | |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | |

| Jurkat | T-cell Leukemia | 0.099 | |

| DoHH2 | Non-Hodgkin Lymphoma | 0.02 µg/ml | |

| Granta 519 | Non-Hodgkin Lymphoma | Not explicitly stated |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effect of a compound on cancer cell lines.

a. Materials:

-

Target cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or MMAE stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

b. Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the compound dilutions. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

a. Materials:

-

Target cancer cell lines

-

6-well plates

-

This compound or MMAE stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

b. Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution and incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Visualizations

Signaling Pathway of this compound Induced Cytotoxicity

Caption: this compound induces apoptosis by inhibiting tubulin polymerization.

Experimental Workflow for In Vitro Cytotoxicity Assessmentdot

References

The Rise of Auristatins: A Technical Guide to Their Discovery, History, and Application in Oncology

Audience: Researchers, scientists, and drug development professionals.

Abstract

The auristatins are a class of exceptionally potent synthetic cytotoxic agents that have become a cornerstone in the development of antibody-drug conjugates (ADCs).[1][2] Derived from the marine natural product dolastatin 10, these peptide analogues exert their powerful anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division.[1][3] Their high cytotoxicity, with activity in the picomolar to nanomolar range, initially limited their use as standalone chemotherapeutics due to a narrow therapeutic window.[1] However, the advent of ADC technology has harnessed their potency, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. This guide provides an in-depth technical overview of the discovery, structural evolution, mechanism of action, and preclinical evaluation of key auristatin analogs, offering a valuable resource for professionals in oncology drug development.

Discovery and History: From Sea Hare to Synthetic Payloads

The journey of the auristatins began in 1987 with the isolation of dolastatin 10 from the sea hare Dolabella auricularia by the research group of Professor G.R. Pettit. This natural pentapeptide demonstrated extraordinary antineoplastic activity, proving to be 20–50 times more potent than vincristine (B1662923) and vinblastine (B1199706) in some studies. Dolastatin 10 consists of four unique amino acids—dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap)—and a C-terminal amine, dolaphenine (Doe).

Despite its remarkable potency, dolastatin 10 faced significant challenges in clinical development, including a narrow therapeutic window and difficulties in supply and formulation. This spurred extensive research into fully synthetic analogues, giving rise to the auristatin family, with the goal of retaining high cytotoxicity while improving pharmacological properties.

A pivotal breakthrough came from researchers at Seattle Genetics (now Seagen) with the development of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Early analogs like auristatin E (AE) were potent but lacked a suitable functional group for stable linker attachment. The key modification in MMAE and MMAF was the replacement of the N-terminal N,N-dimethylvaline (Dov) with N-methylvaline. This change provided a secondary amine, which served as a convenient and stable attachment point for the linkers used in ADCs, enabling the creation of targeted therapeutics like brentuximab vedotin (Adcetris®).

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

Auristatins exert their cytotoxic effects by inhibiting tubulin polymerization. They bind to the vinca (B1221190) domain on β-tubulin, disrupting the formation of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

The apoptotic cascade initiated by auristatins involves the activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP). This process is often regulated by the Bcl-2 family of proteins. When delivered via an ADC, the conjugate binds to a specific antigen on the cancer cell surface, is internalized, and trafficked to the lysosome. Inside the lysosome, proteases cleave the linker, releasing the auristatin payload into the cytoplasm where it can bind to tubulin and execute its cell-killing function.

Key Auristatin Analogs: MMAE vs. MMAF

Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the two most extensively utilized auristatin payloads in clinical development. While structurally similar, a key difference at their C-terminus imparts distinct properties.

-

MMAE (vedotin): Features an uncharged C-terminal group, which makes it cell-permeable. Upon release from the target cell, MMAE can diffuse into adjacent, antigen-negative tumor cells and kill them, a phenomenon known as the "bystander effect".

-

MMAF (mafodotin): Contains a charged C-terminal phenylalanine, which renders it significantly less permeable to cell membranes. This restricts its cytotoxic activity primarily to the antigen-positive cancer cell it was delivered to, minimizing the bystander effect.

The choice between MMAE and MMAF depends on the specific target antigen, tumor type, and desired therapeutic strategy.

Quantitative Data on Cytotoxicity

The potency of auristatin analogs is quantified by their half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of cell growth in vitro. Auristatins consistently demonstrate high potency with IC50 values in the nanomolar to picomolar range.

| Analog | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | |

| MMAE | HEK293 | Kidney Cancer | 4.24 ± 0.37 | |

| MMAE | BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | |

| MMAE | Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | |

| MMAE | Karpas 299 | Anaplastic Large Cell Lymphoma | Potent (sub-nanomolar) | |

| MMAF | Jurkat | T-cell Leukemia | 450 | |

| MMAF | SKBR3 | Breast Cancer | 83 |

Note: IC50 values can vary based on experimental conditions, such as cell density and incubation time. The significantly higher IC50 values for free MMAF compared to MMAE are attributed to its reduced cell permeability.

Development of Auristatin-Based ADCs

The development of an auristatin-based ADC is a multi-step process that integrates chemistry, biology, and pharmacology to create a targeted therapeutic. The process involves the careful selection of a target-specific antibody, synthesis of the auristatin payload and a stable linker, conjugation of these components, and rigorous preclinical and clinical evaluation.

Experimental Protocols

Standardized protocols are essential for the consistent evaluation of auristatin analogs. Below are methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT-Based)

Objective: To determine the in vitro cytotoxicity (IC50) of an auristatin analog on a cancer cell line.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the auristatin analog (e.g., MMAE) in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentration range (e.g., from 0.001 nM to 1000 nM).

-

Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared auristatin dilutions. Include appropriate controls, such as vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours under the same conditions as step 1.

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Gently aspirate the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Synthesis of Auristatin Analogs: A Brief Overview

The assembly of auristatin pentapeptides is a complex process. The most common method is a convergent synthesis approach.

Methodology Overview:

-

Fragment Synthesis: The peptide is broken down into smaller, more manageable fragments. Typically, an N-terminal tripeptide (e.g., Dov-Val-Dil for dolastatin 10 analogs) and a C-terminal dipeptide or amine unit (e.g., Dap-Doe) are synthesized separately using conventional solution-phase or solid-phase peptide chemistry.

-

Fragment Coupling: The synthesized fragments are then coupled together. This step can be challenging due to the steric hindrance of the unusual amino acids present in the structure.

-

Purification and Deprotection: The crude product is purified, often using column chromatography. Any protecting groups used during synthesis are then removed to yield the final auristatin analog.

Conclusion and Future Directions

The discovery of dolastatin 10 and the subsequent development of synthetic auristatin analogs like MMAE and MMAF represent a landmark achievement in cancer research. Their exceptional potency, initially a barrier to their use, has been successfully harnessed through ADC technology, leading to several FDA-approved therapies.

Future research continues to focus on developing novel auristatin analogs with improved properties. Key areas of investigation include:

-

Enhancing the Therapeutic Index: Modifying the hydrophilicity of the payload to improve pharmacokinetics and allow for higher drug-to-antibody ratios (DARs) without causing ADC aggregation.

-

Overcoming Drug Resistance: Designing payloads that can circumvent multidrug resistance efflux pumps.

-

Novel Linker Technologies: Exploring new linkers for more controlled and efficient drug release at the tumor site.

As our understanding of tumor biology deepens, the next generation of auristatin-based ADCs holds the promise of even greater precision and efficacy in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for D8-MMAE Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent that potently inhibits cell division by blocking tubulin polymerization.[1][2] Due to its high toxicity, MMAE is not suitable as a standalone drug but is highly effective as a payload in ADCs.[1][3] D8-MMAE is a deuterated form of MMAE, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution can enhance the metabolic stability and pharmacokinetic profile of the molecule, potentially leading to improved therapeutic efficacy and reduced clearance compared to its non-deuterated counterpart.[4]

These application notes provide a detailed protocol for the conjugation of a this compound drug-linker, featuring a maleimide (B117702) group and a cathepsin B-cleavable valine-citrulline (VC) linker, to a monoclonal antibody. Additionally, comprehensive protocols for the characterization of the resulting ADC are described, including methods to determine the drug-to-antibody ratio (DAR).

Mechanism of Action of MMAE

The therapeutic effect of an MMAE-based ADC is a multi-step process that begins with the targeted delivery of the cytotoxic payload to cancer cells.

-

Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Endocytosis: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Cleavage: The internalized vesicle, or endosome, traffics to and fuses with a lysosome. The acidic environment and proteolytic enzymes, such as cathepsin B, within the lysosome cleave the valine-citrulline linker of the drug-linker construct.

-

Payload Release and Tubulin Inhibition: This cleavage releases the active this compound payload into the cytoplasm of the cancer cell. The released this compound then binds to tubulin, a critical component of microtubules.

-

Cell Cycle Arrest and Apoptosis: The binding of this compound to tubulin disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of programmed cell death (apoptosis).

Signaling Pathway for MMAE-Induced Apoptosis

The induction of apoptosis by MMAE involves a cascade of intracellular signaling events, primarily initiated by the disruption of microtubule function. This leads to mitotic arrest, which in turn activates the intrinsic apoptotic pathway. Key molecular players in this process include the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of D8-MMAE in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Monomethyl Auristatin E (MMAE) in plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, D8-MMAE, is utilized. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other drug development applications requiring precise measurement of MMAE in a biological matrix.

Introduction

Monomethyl Auristatin E (MMAE) is a potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in cancer therapy.[1] Accurate quantification of MMAE in plasma is essential for understanding the pharmacokinetics and metabolism of these ADCs. This application note provides a detailed protocol for a robust LC-MS/MS method for the determination of MMAE in plasma, utilizing this compound as an internal standard to correct for matrix effects and procedural variability.[2][3][4] The method is validated for its linearity, accuracy, precision, and stability, making it a reliable tool for researchers and scientists in the field of drug development.

Experimental

Materials and Reagents

-

MMAE reference standard

-

This compound internal standard (IS)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium formate (B1220265) (NH₄Ac), LC-MS grade

-

Human plasma (K₂EDTA)

-

Deionized water

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Waters)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Thermo Fisher)

-

Analytical balance

-

Microcentrifuge

-

Calibrated pipettes

-

Autosampler vials

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of MMAE and this compound from plasma samples.[1]

-

Thaw plasma samples on ice.

-

Spike 50 µL of plasma with 5 µL of this compound internal standard solution (concentration to be optimized based on expected MMAE levels).

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

-

Column: Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 30 |

| 2.0 | 70 |

| 2.1 | 90 |

| 2.5 | 90 |

| 2.6 | 30 |

| 4.0 | 30 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect MMAE and this compound.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| MMAE | 718.5 | 686.5 |

| This compound | 726.5 | 694.5 |

-

Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and stability according to standard bioanalytical method validation guidelines.

The calibration curve was constructed by plotting the peak area ratio of MMAE to this compound against the nominal concentration of MMAE. A linear regression with a weighting factor of 1/x² was used. The typical calibration range is from 0.05 ng/mL to 50 ng/mL in plasma.

| Analyte | Calibration Range (ng/mL) | Regression Model | r² |

| MMAE | 0.05 - 50 | Linear (1/x²) | >0.99 |

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LQC | 0.15 | <15% | ±15% | <15% | ±15% |

| MQC | 5 | <15% | ±15% | <15% | ±15% |

| HQC | 40 | <15% | ±15% | <15% | ±15% |

The stability of MMAE in plasma was assessed under various conditions to ensure sample integrity during handling and storage. The results indicated that MMAE is stable under the following conditions:

-

Short-term (Bench-top): 4 hours at room temperature

-

Long-term: 4 weeks at -80°C

-

Freeze-thaw: 3 cycles

-

Post-preparative (Autosampler): 12 hours at 4°C

Protocol Diagrams

Caption: Experimental workflow for the quantification of MMAE in plasma.

References